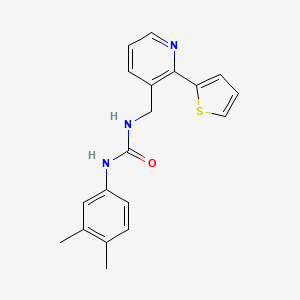

1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dimethylphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as DMPU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMPU is a urea derivative that has been shown to inhibit the activity of a variety of enzymes, including kinases, phosphodiesterases, and proteases.

Aplicaciones Científicas De Investigación

Anticancer Applications

Urea derivatives, specifically diaryl ureas, have been synthesized and evaluated for their anticancer properties. These compounds, including ones similar to the specified chemical, have shown significant antiproliferative effects on various cancer cell lines, such as A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and PC-3 (prostate cancer). The inhibitory activities of these compounds have been compared to well-known anticancer agents, indicating their potential as novel therapeutic agents in cancer treatment (Jian Feng et al., 2020).

Molecular Structure and Hydrogen Bonding

Studies on urea derivatives have also focused on their molecular structure and the role of hydrogen bonding. For instance, the molecular structures of N-aryl-substituted 3-hydroxypyridin-4-ones have been determined, revealing insights into their hydrogen-bonded dimeric pairs. Such structural analyses contribute to the understanding of molecular interactions and the design of molecules with desired properties (J. Burgess et al., 1998).

Supramolecular Chemistry

The synthesis and conformational studies of heterocyclic ureas have explored their ability to form multiply hydrogen-bonded complexes. These studies highlight the potential of urea derivatives in supramolecular chemistry, where they can serve as building blocks for self-assembling structures. This area of research offers promising applications in materials science and nanotechnology (P. Corbin et al., 2001).

Anion Binding and Coordination Chemistry

Urea-based ligands have been investigated for their anion coordination chemistry, demonstrating the ability to form complexes with inorganic oxo-acids. These findings are relevant for developing new materials with specific anion-binding capabilities, which could have applications in catalysis, environmental remediation, and sensor technology (Biao Wu et al., 2007).

Chemical Synthesis

The chemical reactivity of urea derivatives has been leveraged in the synthesis of a wide range of compounds. For example, cyclic urea adducts of triphenyl-tin and -lead halides have been prepared and characterized, contributing to the field of organometallic chemistry and the development of new materials with potential applications in electronics, catalysis, and more (C. Aitken & M. Onyszchuk, 1985).

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-13-7-8-16(11-14(13)2)22-19(23)21-12-15-5-3-9-20-18(15)17-6-4-10-24-17/h3-11H,12H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOJGVGLEGXGHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2917248.png)

![4-(Methylsulfanyl)-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2917249.png)

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2917250.png)

![[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile](/img/structure/B2917256.png)

![(E)-3-(phenylsulfonyl)-N1-(pyridin-4-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2917262.png)